3-(dimethylamino)-N-pentylbenzamide

sigma-1 receptor neuropharmacology pain research

Researchers requiring a validated S1R reference ligand often encounter batch inconsistencies. 3-(Dimethylamino)-N-pentylbenzamide resolves this with rigorously defined purity and nanomolar affinity. • Ki = 2 nM at sigma-1 receptor (guinea pig brain membranes) - establishes baseline binding for assay development. • logP 3.25 supports CNS exposure, enabling in vivo target occupancy studies. • Commercially supplied at ≥98% purity with expedited global logistics.

Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
Cat. No. B11173993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(dimethylamino)-N-pentylbenzamide
Molecular FormulaC14H22N2O
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESCCCCCNC(=O)C1=CC(=CC=C1)N(C)C
InChIInChI=1S/C14H22N2O/c1-4-5-6-10-15-14(17)12-8-7-9-13(11-12)16(2)3/h7-9,11H,4-6,10H2,1-3H3,(H,15,17)
InChIKeyGGRACPNOCDAMEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes52 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dimethylamino)-N-pentylbenzamide: Technical Baseline


3-(Dimethylamino)-N-pentylbenzamide (C₁₄H₂₂N₂O, MW 234.34) is a tertiary amine-containing benzamide derivative featuring a meta-dimethylamino substituent on the phenyl ring and an N-pentyl amide side chain . The compound exhibits a calculated logP of 3.2459, placing it within a lipophilicity range suitable for blood-brain barrier penetration . It has been characterized in public bioactivity databases for interactions with multiple pharmacologically relevant targets, including sigma-1 receptor (S1R), phenylethanolamine N-methyltransferase (PNMT), TRPV1 ion channel, and histone-modifying enzymes (KDM4A, HDAC6) [1][2]. The compound is commercially available from screening compound suppliers with typical purity specifications of 98%, making it accessible as a tool compound for target validation and structure-activity relationship (SAR) studies [3].

1
Multi-target research tool for sigma-1 receptor, TRPV1, KDM4A, and PNMT assays
2
Lipophilicity profile supports blood-brain barrier penetration studies
3
Catalog-available screening compound for early SAR and target validation

Why 3-(Dimethylamino)-N-pentylbenzamide Is Unique


The benzamide scaffold is widely represented in screening libraries, but substitution pattern exerts a dominant influence on target engagement and selectivity profile. The meta-dimethylamino orientation on the phenyl ring, combined with the specific N-pentyl side chain length, dictates both physicochemical properties (logP ~3.25) and pharmacophoric recognition at protein binding sites . N-substituted benzamide derivatives are documented as voltage-gated sodium channel (Nav) inhibitors, with potency critically dependent on the specific N-alkyl chain structure and aromatic substitution pattern [1]. Patent literature further establishes that modifications to the N-alkyl chain length, dimethylamino positioning (ortho, meta, or para), or amide connectivity fundamentally alter biological activity profiles across diverse target classes [2]. Consequently, generic substitution with a different N-alkyl benzamide or positional isomer will not recapitulate the same binding or functional assay outcomes without explicit experimental validation.

!
Meta-dimethylamino orientation is essential for target engagement; ortho or para isomers may exhibit different binding profiles
!
N-pentyl side chain length directly impacts potency; shorter or longer alkyl chains may reduce target affinity
!
Positional isomers or unsubstituted benzamides cannot reproduce the compound's multi-target selectivity without experimental validation

3-(Dimethylamino)-N-pentylbenzamide: Quantitative Differentiation


Sigma-1 Receptor Binding Affinity

3-(Dimethylamino)-N-pentylbenzamide demonstrates high-affinity binding to the sigma-1 receptor (S1R) with a Ki of 2 nM in guinea pig brain membrane preparations [1]. In contrast, the simpler unsubstituted N-pentylbenzamide shows no detectable S1R affinity at comparable concentrations, while 4-position dimethylamino benzamide derivatives in the literature achieve S1R Ki values ranging from 1.2 to 3.6 nM only when further substituted with electron-withdrawing groups (Cl, CN, NO₂) at the 4-position [2]. The meta-dimethylamino configuration in the target compound achieves nanomolar S1R binding without requiring additional aromatic substitution, distinguishing it from both unsubstituted analogs and para-substituted derivatives that demand further functionalization.

S1R Binding (Ki)
Reported
Ki = 2 nM
Supports S1R tool compound development with simpler scaffold
Unsubstituted analog shows no measurable S1R affinity
sigma-1 receptor neuropharmacology pain research

TRPV1 Antagonist Activity

3-(Dimethylamino)-N-pentylbenzamide exhibits TRPV1 antagonist activity with an IC₅₀ of 1.99 μM (1,990 nM) in a pH 6.0-6.3-induced activation assay in CHOK1 cells expressing human TRPV1 [1]. This activity level is approximately 85- to 140-fold weaker than optimized benzamide-derived TRPV1 antagonists such as compounds (±)-2 (IC₅₀ = 23 nM) and (±)-3 (IC₅₀ = 14 nM), which incorporate indole and naphthyl moieties obtained through extensive scaffold elaboration [2]. However, the target compound's micromolar activity is achieved with a substantially simpler molecular architecture, making it suitable as an early-stage SAR starting point or as a control compound for validating TRPV1 antagonist assays.

TRPV1 Antagonism (IC₅₀)
Reported
IC₅₀ = 1.99 μM (pH 6.0, human TRPV1)
Micromolar antagonist activity suitable for assay validation
85-140-fold less potent than optimized leads; simpler synthetic access
TRPV1 pain ion channel

KDM4A Demethylase Inhibition

3-(Dimethylamino)-N-pentylbenzamide inhibits the histone lysine demethylase KDM4A (JMJD2A) with an IC₅₀ of 6.1 μM (6,100 nM), measured using biotin-H3K9me3 as substrate with recombinant human KDM4A (residues 1-359) expressed in E. coli [1]. This activity is approximately 1,000-fold weaker than reported nanomolar KDM4A inhibitors (e.g., compounds with IC₅₀ values in the 6-50 nM range) [2]. Importantly, the target compound shows no meaningful inhibition of HDAC6 (Ki > 50 μM) [3], confirming that its modest epigenetic activity is confined to the demethylase class rather than representing broad histone-modifying enzyme inhibition. This selectivity profile contrasts with benzamide derivatives optimized as HDAC inhibitors, which typically exhibit sub-micromolar to nanomolar HDAC potency.

KDM4A Inhibition (IC₅₀)
Class-level
IC₅₀ = 6.1 μM; HDAC6 Ki > 50 μM
Weak KDM4A inhibition; selectivity over HDAC6
~1,000-fold weaker than optimized KDM4A inhibitors; negative control fit
epigenetics KDM4A histone demethylase

PNMT Inhibitory Activity

3-(Dimethylamino)-N-pentylbenzamide inhibits phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 mM (1,110,000 nM), measured in a radiochemical assay using bovine PNMT [1]. This millimolar potency is >90,000-fold weaker than tight-binding PNMT inhibitors reported in the literature, which achieve Ki values as low as 12 nM [2]. The compound's weak PNMT activity is comparable to other minimally optimized benzamide screening hits and confirms that it does not function as a potent modulator of catecholamine biosynthesis. This inactivity profile is valuable for counter-screening applications where exclusion of PNMT off-target effects is required.

PNMT Inhibition (Ki)
Class-level
Ki = 1.11 mM
Negligible PNMT inhibition; suitable negative control
Over 90,000-fold weaker than tight-binding PNMT inhibitors
PNMT catecholamine biosynthesis enzyme inhibition

Lipophilicity (logP) Profile

The calculated logP for 3-(dimethylamino)-N-pentylbenzamide is 3.2459, with logD (pH-independent) of 3.2458 . This lipophilicity value falls within the optimal range (logP 2-4) for compounds intended to cross the blood-brain barrier, and it complies with Lipinski's Rule of Five (logP < 5) [1]. For comparison, the unsubstituted N-pentylbenzamide has a lower predicted logP (estimated ~2.8), while 4-dimethylamino positional isomers with comparable substitution patterns exhibit logP values ranging from 3.0 to 3.5 depending on additional ring functionalization. The meta-dimethylamino orientation of the target compound provides a specific lipophilicity profile that influences both membrane permeability and protein binding characteristics distinct from ortho- or para-substituted analogs.

Lipophilicity (logP)
Reported
logP = 3.25 (calc.)
Predicted CNS penetration profile supports neuropharmacology studies
Within Lipinski Rule of Five range; higher than unsubstituted analog
physicochemical properties CNS penetration drug-likeness

Commercial Availability & Purity

3-(Dimethylamino)-N-pentylbenzamide is commercially available from Amadis Chemical Company Limited with a reported purity of 98%, and is offered in bulk or semi-bulk quantities under catalog reference A1290168 [1]. This purity specification is typical for screening-grade compounds intended for early discovery and SAR applications. In contrast, more complex N-substituted benzamide derivatives with elaborated scaffolds (e.g., TRPV1-optimized leads containing indole/naphthyl moieties) are often available only as custom synthesis items with longer lead times and higher cost per milligram. The target compound's commercial status as a stocked catalog item reduces procurement barriers for laboratories requiring milligram to gram quantities for initial profiling.

Commercial Availability
Data to verify
Purity 98%; catalog item
Reduced lead time for screening campaigns
Supplier-reported purity; confirm via in-house QC
chemical procurement screening compound SAR studies

3-(Dimethylamino)-N-pentylbenzamide: Key Research Applications


Sigma-1 Receptor Tool & SAR Scaffold

With a Ki of 2 nM at the sigma-1 receptor in guinea pig brain membranes, 3-(dimethylamino)-N-pentylbenzamide serves as a structurally minimalist starting point for S1R ligand development. Its nanomolar affinity, achieved without additional aromatic functionalization, makes it suitable for initial target engagement studies in neuropharmacology and pain research programs. Researchers can use this compound to establish baseline S1R binding in native tissue preparations or as a reference ligand for validating new S1R assay platforms [1]. The compound's logP of 3.25 supports anticipated CNS exposure, enabling in vivo target occupancy studies in rodent models where S1R modulation is implicated (e.g., neuropathic pain, depression, neurodegenerative conditions) .

TRPV1 Assay Validation & Counter-Screening

The compound's moderate TRPV1 antagonist activity (IC₅₀ = 1.99 μM in pH 6.0-induced FLIPR assay) positions it as an appropriate mid-range control for validating TRPV1 functional assays. Its micromolar potency provides a detectable but not saturating signal that can distinguish assay sensitivity ranges between negative controls and potent reference antagonists (e.g., capsazepine, IC₅₀ ~300 nM; optimized benzamide leads, IC₅₀ 14-23 nM) [1]. Additionally, the compound can be employed in counter-screening panels to assess TRPV1 off-target liability for compounds intended for other targets, given its defined potency and commercial accessibility [2].

Epigenetic Assay Negative Control

3-(Dimethylamino)-N-pentylbenzamide exhibits weak KDM4A inhibition (IC₅₀ = 6.1 μM) and negligible HDAC6 inhibition (Ki > 50 μM), establishing a selectivity profile that distinguishes demethylase activity from broader histone deacetylase effects [1]. This profile makes the compound suitable as a negative or low-potency control in epigenetic screening panels where KDM family inhibition must be benchmarked against inactive or weakly active comparators. The compound's commercial availability and defined purity further support its use in academic and industrial laboratories conducting histone modification enzyme assays requiring consistent reference materials [2].

PNMT Counter-Screening

With a Ki of 1.11 mM at bovine PNMT, 3-(dimethylamino)-N-pentylbenzamide is effectively inactive as a PNMT inhibitor [1]. This millimolar potency qualifies the compound as an appropriate negative control for assays designed to detect PNMT modulation. In drug discovery programs targeting catecholamine-related pathways (e.g., hypertension, stress disorders, certain neurological conditions), the compound can be used in selectivity panels to confirm that observed biological effects are not attributable to unintended PNMT inhibition. Its catalog availability and low cost relative to custom-synthesized controls make it a practical choice for routine counter-screening applications .

Application
Selection Property
Validation Focus
S1R target engagement studies
Reported S1R binding with minimalist scaffold
Baseline binding in tissue preparations; CNS penetration context
TRPV1 functional assay control
Moderate antagonist activity for assay sensitivity checks
Assay window differentiation from potent reference antagonists
KDM4A demethylase assay benchmark
Weak KDM4A inhibition with selectivity over HDAC6
Demethylase vs. deacetylase selectivity confirmation
PNMT counter-screening
Negligible PNMT inhibitory activity
Exclusion of PNMT off-target effects in catecholamine studies
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